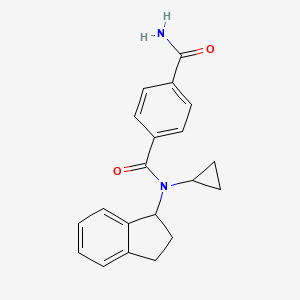
4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide, also known as CPIBD, is a chemical compound that has drawn attention in scientific research due to its potential therapeutic applications. CPIBD has been shown to possess analgesic, anti-inflammatory, and anti-tumor properties.
Mechanism of Action
The mechanism of action of 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide is not fully understood. However, it has been proposed that 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide exerts its analgesic and anti-inflammatory effects through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide has also been shown to induce apoptosis in cancer cells, suggesting its anti-tumor properties may be due to its ability to induce cell death.
Biochemical and Physiological Effects
4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide has been shown to have minimal toxicity and side effects in animal studies. In addition to its analgesic, anti-inflammatory, and anti-tumor properties, 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide has also been shown to possess antioxidant and neuroprotective effects. These effects make 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide is its ease of synthesis and high yield. Additionally, 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide has shown minimal toxicity and side effects in animal studies, making it a promising candidate for further preclinical studies. However, one limitation of 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide is its limited solubility in aqueous solutions, which may impact its effectiveness in certain applications.
Future Directions
For 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide research include the development of analogs, further studies on its mechanism of action, and clinical trials to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide involves the reaction of cyclopropylamine and 2,3-dihydro-1H-indene-1-carboxylic acid to form 4-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine. This intermediate is then reacted with 4-nitrobenzene-1,4-dicarboxylic acid to produce 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide. The synthesis method of 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide has been optimized to achieve high yield and purity.
Scientific Research Applications
4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess analgesic properties, making it a potential candidate for the treatment of pain. 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide has also been shown to have anti-inflammatory properties, indicating its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide has exhibited anti-tumor properties, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c21-19(23)14-5-7-15(8-6-14)20(24)22(16-10-11-16)18-12-9-13-3-1-2-4-17(13)18/h1-8,16,18H,9-12H2,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNLPKKJGWHCBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCC3=CC=CC=C23)C(=O)C4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-cyclopropyl-4-N-(2,3-dihydro-1H-inden-1-yl)benzene-1,4-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide](/img/structure/B7544865.png)
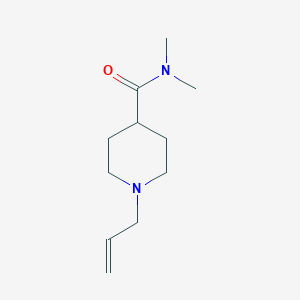
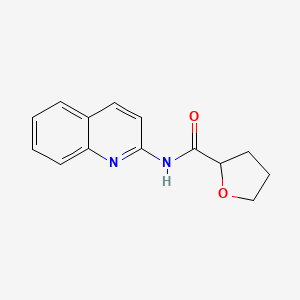
![2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide](/img/structure/B7544884.png)
![4-methyl-5-[2-[methyl-(4-methylcyclohexyl)amino]acetyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7544886.png)
![3-[[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7544894.png)
![2-[4-(1H-pyrazol-5-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7544901.png)
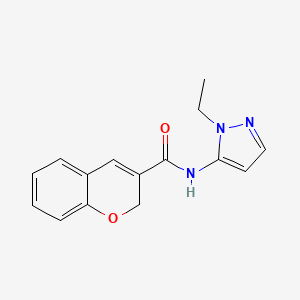
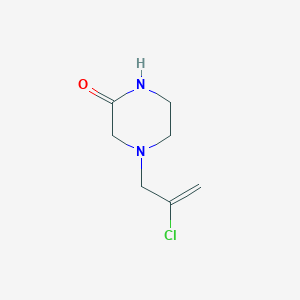
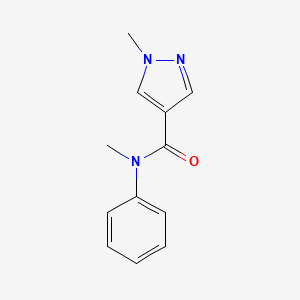
![(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-pyridin-4-ylmethanone](/img/structure/B7544938.png)
![1-pyrimidin-2-yl-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-amine;hydrochloride](/img/structure/B7544943.png)
![2-[1-(4-chlorophenyl)pyrazol-4-yl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B7544952.png)
![1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone](/img/structure/B7544960.png)